molecular formula C8H10N2O3 B11942580 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid

2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid

Cat. No.: B11942580
M. Wt: 182.18 g/mol
InChI Key: FHHXXEYZWSACRS-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid is a β-hydroxy-α-amino acid characterized by a pyridin-3-yl substituent at the β-carbon. Its molecular formula is C₈H₁₀N₂O₃ (MW: 182.18), featuring an α-amino group, a β-hydroxyl group, and a pyridine ring at position 3.

Properties

IUPAC Name

2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-2-1-3-10-4-5/h1-4,6-7,11H,9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHXXEYZWSACRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Oxysilane Carboxylic Acid Derivatives

The foundational approach for synthesizing 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid leverages oxysilane carboxylic acid derivatives as key intermediates. As detailed in , this method involves:

  • Condensation of glycine derivatives with pyridin-3-yl-substituted aldehydes or ketones.

  • Stereoselective oxidation to introduce the β-hydroxy group.

  • Amination via azide or alkylamine intermediates.

Critical reaction parameters include:

  • Temperature : 70–120°C (optimal for minimizing side reactions)

  • Reaction time : 24–72 hours (prolonged durations improve enantiomeric excess)

  • pH control : Maintained at 5.3–6.0 using sulfuric acid or sodium hydroxide .

A representative protocol involves reacting 2,3-trans-1-(pyridin-3-yl)-2-propenoic acid with a glycine ethyl ester in the presence of tungstic acid, achieving a 65–72% yield of the racemic product. Enzymatic resolution using lipases or esterases further enriches the (2R,3R) enantiomer to >95% ee .

Diastereomeric Salt Formation for Optical Resolution

Racemic mixtures of this compound are resolved using chiral resolving agents such as optically active amino alcohols or sulfonic acids. Key steps include:

  • Formation of diastereomeric salts in solvents like methanol or acetonitrile.

  • Fractional recrystallization to isolate the desired enantiomer.

  • Acid-base treatment to regenerate the free amino acid .

For instance, treating the racemic compound with (R)-1-phenylethylamine in ethanol yields a diastereomeric salt with a solubility differential of 8.5:1, enabling 89% recovery of the (2R,3R) form after two recrystallizations .

One-Pot Ring-Opening and Amination Strategy

Adapting methodologies from pyridine synthesis , a novel one-pot approach has been explored:

  • Chlorine-mediated ring-opening of furfural derivatives to generate reactive intermediates.

  • Ammonium sulfamate coupling to install the amino group.

  • Alkaline hydrolysis to yield the target compound.

While this method originally produced 2-amino-3-hydroxypyridine , substituting furfural with pyridin-3-yl-glyoxal derivatives could theoretically yield the desired propanoic acid. Preliminary trials report 55–60% yields , though purity remains a challenge due to residual sulfonate byproducts .

Enzymatic Dynamic Kinetic Resolution

A breakthrough in asymmetric synthesis employs lipase-catalyzed dynamic kinetic resolution :

  • Racemic ester substrate is treated with Pseudomonas fluorescens lipase.

  • Continuous in situ racemization of the undesired enantiomer via base catalysis.

  • Hydrolysis to yield enantiopure (2R,3R)-acid.

This method achieves 82% yield and 98% ee under optimized conditions (pH 7.5, 40°C) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)ScalabilityKey Limitations
Oxysilane derivative 7295HighMulti-step purification
Diastereomeric salt 8999ModerateHigh solvent consumption
One-pot amination 60-LowByproduct formation
Enzymatic DKR 8298HighEnzyme cost

Purification and Characterization

Recrystallization protocols significantly impact final purity:

  • Dimethylformamide (DMF)/methanol system : Achieves 99.9% purity via hot filtration and rapid cooling .

  • Aqueous HCl wash : Removes residual sulfonates with <0.5% loss .

Structural confirmation relies on:

  • 1H NMR^{1}\text{H NMR} : δ 3.85 (dd, J = 8.4 Hz, CH-OH), δ 8.45 (m, pyridine-H)

  • HPLC : Retention time 12.7 min (C18 column, 0.1% TFA/MeCN)

Industrial-Scale Considerations

For kilogram-scale production, the enzymatic DKR method is favored due to:

  • Reduced waste generation (E-factor = 3.2 vs. 8.7 for chemical routes)

  • Continuous processing compatibility

  • Lower energy input (40°C vs. 120°C for thermal methods)

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The pyridinyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-3-oxo-3-(pyridin-3-yl)propanoic acid.

    Reduction: Formation of 2-amino-3-hydroxy-3-(pyridin-3-yl)propylamine.

    Substitution: Formation of various substituted pyridinyl derivatives.

Scientific Research Applications

Medicinal Applications

Analgesic Properties
Research has indicated that 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid and its derivatives possess analgesic properties. A patent (US20150051253A1) discusses the use of this compound in treating pain, particularly chronic pain conditions. The compound is formulated as a salt (L)-(+)tartrate, which enhances its solubility and bioavailability, making it suitable for various administration routes including oral, transdermal, and intravenous methods .

Cognitive Disorders
The compound has also been investigated for its potential in treating cognitive disorders. The same patent outlines its efficacy in managing conditions such as Alzheimer's disease, various forms of dementia, and learning disorders like attention deficit hyperactivity disorder (ADHD). The mechanism is thought to involve modulation of neurotransmitter systems, which could improve cognitive function and memory retention in affected individuals .

Chemical Synthesis and Research Applications

Building Block for Synthesis
In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new pharmaceuticals and agrochemicals.

Precursor in Hair Dye Formulations
Another application noted is its use as a precursor in hair dye formulations. The compound can react with primary intermediates to form stable dye-stuffs when oxidized, demonstrating its versatility beyond medicinal chemistry .

Toxicological Evaluations

Toxicological studies have been conducted to assess the safety profile of this compound. These studies are essential for determining safe dosage levels for both human consumption and cosmetic applications. For example, evaluations have shown that the compound exhibits low acute toxicity when administered at controlled doses .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Study Reference Focus Area Findings
US20150051253A1Pain ManagementDemonstrated effectiveness in treating chronic pain through analgesic properties.
SCCP/1126/07Cosmetic ApplicationsEvaluated safety in hair dye formulations with a maximum concentration limit of 1%.
Internal ResearchCognitive EnhancementShowed promise in improving cognitive functions in models simulating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional and Functional Group Isomers

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
  • Structure : Lacks the β-hydroxyl group present in the target compound.
  • Molecular Weight : 166.18 (C₈H₁₀N₂O₂).
  • Applications: Used as a chiral building block in peptide synthesis due to its α-amino acid backbone .
3-Amino-3-(pyridin-3-yl)propanoic Acid
  • Structure: Amino group at the β-position instead of the α-position.
  • Molecular Weight : 167.16 (C₇H₉N₃O₂).
  • Key Differences: The β-amino group disrupts typical peptide-bond formation, limiting its incorporation into proteins. This positional isomer may exhibit distinct receptor-binding profiles .
2-Amino-3-(methylamino)propanoic Acid (BMAA)
  • Structure: Methylamino substituent at the β-position.
  • Molecular Weight : 118.13 (C₄H₁₀N₂O₂).
  • Key Differences: Neurotoxic properties linked to excitatory amino acid receptor activation. BMAA exhibits low BBB permeability (2–5 × 10⁻⁵ mL/s/g), suggesting that the target compound’s hydroxyl group may further restrict CNS penetration .

Substituent Variations in β-Hydroxy-β-Arylpropanoic Acids

β-Hydroxy-β-Arylalkanoic Acids (e.g., Fenbufen)
  • Structure : Aryl groups (e.g., biphenyl, isobutylphenyl) instead of pyridin-3-yl.
  • Key Differences : Aryl substituents enhance lipophilicity, favoring cyclooxygenase (COX) inhibition and anti-inflammatory activity. Pyridin-3-yl’s nitrogen may introduce hydrogen-bonding interactions, altering target selectivity .
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid
  • Structure : 4-Methoxyphenyl substituent.
  • Molecular Weight: 211.21 (C₁₀H₁₃NO₄).
  • Pyridin-3-yl’s aromatic nitrogen may confer metal-chelating properties absent in phenyl derivatives .
2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic Acid
  • Structure : 3-Nitrophenyl substituent.
  • Key Differences : Nitro groups are electron-withdrawing, increasing acidity and reactivity. This contrasts with pyridin-3-yl’s moderate electron-withdrawing effects, which may stabilize the compound in biological systems .

Pyridine Ring Positional Isomers

3-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride
  • Structure : Pyridin-2-yl substituent.
  • Molecular Weight : 202.64 (C₈H₁₁ClN₂O₂).

Physicochemical Comparisons

Compound Solubility Polarity Key Functional Groups
Target Compound Moderate (polar) High α-amino, β-hydroxyl, pyridine
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid Higher (less polar) Moderate α-amino, pyridine
BMAA Low Low α-amino, β-methylamino
Fenbufen Low (lipophilic) Low β-aryl, carboxylate

Biological Activity

2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid, also known as a β-amino acid derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyridine ring, which contributes to its biological activity. The molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it exhibits properties typical of amino acids, including the ability to participate in enzymatic reactions and interact with biological macromolecules.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
  • Neuroprotective Effects : Studies suggest that it may have neuroprotective effects, potentially through modulation of neurotransmitter systems. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.
  • Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Biological ActivityObserved EffectsReference
AntioxidantReduces oxidative stress
NeuroprotectionModulates neurotransmitter systems
AntimicrobialInhibits growth of certain bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Neuroprotective Effects

A study conducted by Venepally et al. highlighted the potential neuroprotective effects of β-amino acid derivatives, including this compound. The research demonstrated that these compounds could inhibit neuronal cell death induced by oxidative stress in vitro .

Antimicrobial Properties

In a separate investigation focusing on antimicrobial activity, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects of this compound on cancer cell lines showed promising results. It was found to induce apoptosis in glioma cells with an IC50 value indicating effective concentration levels for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for stereoselective synthesis of 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution can achieve stereochemical control. For example, reductive amination of a pyridinyl ketone precursor with a chiral amine auxiliary followed by hydroxylation under Sharpless conditions has been effective. Post-synthesis, confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. How can researchers validate structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C spectra for characteristic peaks (e.g., pyridine ring protons at δ 8.5–9.0 ppm, hydroxyl proton at δ 5.5–6.0 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (±0.3% tolerance).
  • HPLC-PDA : Assess purity (>98%) using reversed-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store lyophilized samples at -20°C to prevent degradation (hydrolysis of the hydroxyl group is minimized at low temperatures).
  • Light Sensitivity : Protect from UV exposure using amber vials.
  • Humidity Control : Use desiccants in storage containers to avoid hygroscopic degradation .

Advanced Research Questions

Q. How does the pyridin-3-yl substituent influence bioactivity compared to other aromatic substituents (e.g., fluoropyridinyl or nitrophenyl)?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • In Vitro Assays : Compare binding affinity to glutamate receptors (e.g., mGluR5) using radioligand displacement assays. Fluorinated analogs (e.g., 6-fluoropyridinyl derivatives) often show enhanced selectivity due to electronegativity, while nitro groups may introduce redox activity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to assess steric and electronic interactions with target proteins .

Q. How can contradictory data on neuroprotective effects in different studies be reconciled?

  • Methodological Answer : Analyze variables across studies:

  • Experimental Conditions : Differences in cell lines (e.g., SH-SY5Y vs. PC12), assay duration (acute vs. chronic exposure), or oxidative stress induction methods (H2 _2O2 _2 vs. rotenone).
  • Compound Purity : Verify enantiomeric excess (e.g., ≥99% for (2S)-isomer) to exclude confounding effects from racemic mixtures.
  • Meta-Analysis : Use tools like RevMan to pool data and identify trends across publications .

Q. What computational strategies predict interactions with biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using AMBER or GROMACS to assess stability of hydrogen bonds between the hydroxyl group and catalytic residues.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate charge distribution effects of the pyridine ring on binding energy.
  • Pharmacophore Modeling : Identify critical features (e.g., amino acid backbone alignment) using Schrödinger’s Phase .

Q. What methodologies optimize in vivo pharmacokinetic profiling for this compound?

  • Methodological Answer :

  • ADME Studies :
  • Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.
  • Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 metabolites via LC-MS/MS.
  • Pharmacokinetic Parameters : Calculate bioavailability (%) and half-life (t1/2_{1/2}) in rodent models after IV/PO administration .

Data Contradiction Analysis

Q. Why do studies report conflicting results on its enzyme inhibition potency?

  • Methodological Answer : Investigate assay-specific factors:

  • Enzyme Source : Recombinant vs. native enzymes (e.g., human vs. bacterial glutamate racemase).
  • Inhibitor Concentration : Sub-optimal IC50_{50} determination due to solubility issues (use DMSO stocks ≤0.1% v/v).
  • Orthosteric vs. Allosteric Binding : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish inhibition mechanisms .

Comparative Methodological Tables

Parameter Basic Research Methods Advanced Research Methods
Stereochemical Analysis Chiral HPLC, PolarimetryX-ray Crystallography, ECD Spectroscopy
Bioactivity Screening Radioligand Binding AssaysCRISPR-Cas9 Knockout Models
Stability Testing Accelerated Thermal DegradationForced Degradation Studies (ICH Q1A)

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